molecular formula C17H17BrClN3O B3691245 5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]pyridine-3-carboxamide

5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B3691245
M. Wt: 394.7 g/mol
InChI Key: IWWWZHLBCHEIBN-UHFFFAOYSA-N
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Description

5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of aromatic heterocyclic compounds It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a chlorine atom at the 3-position of the phenyl ring, and a piperidine moiety attached to the 4-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Chlorination: The chlorination of the phenyl ring is often carried out using thionyl chloride or phosphorus pentachloride.

    Piperidine Substitution: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide moiety.

    Substitution: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, potassium thiocyanate.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl and pyridine derivatives.

Scientific Research Applications

5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-[3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl]furan-2-carboxamide
  • 3-bromo-4′-chloro-1-(3-chloro-2-pyridyl)-2′-methyl-6′-(methylcarbamoyl)pyrazole-5-carboxanilide

Uniqueness

5-bromo-N-[3-chloro-4-(piperidin-1-yl)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. The piperidine moiety also adds to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-(3-chloro-4-piperidin-1-ylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrClN3O/c18-13-8-12(10-20-11-13)17(23)21-14-4-5-16(15(19)9-14)22-6-2-1-3-7-22/h4-5,8-11H,1-3,6-7H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWWZHLBCHEIBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC(=CN=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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